molecular formula C13H16ClNO B12617162 (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine CAS No. 920802-39-7

(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine

Cat. No.: B12617162
CAS No.: 920802-39-7
M. Wt: 237.72 g/mol
InChI Key: FXXGFZMRXVUWTN-ZDUSSCGKSA-N
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Description

(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine is a chemical compound that belongs to the morpholine class. Morpholine derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a 4-chlorophenyl group and a prop-2-en-1-yl group attached to the morpholine ring, which may contribute to its unique chemical and biological properties.

Properties

CAS No.

920802-39-7

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-4-prop-2-enylmorpholine

InChI

InChI=1S/C13H16ClNO/c1-2-7-15-8-9-16-13(10-15)11-3-5-12(14)6-4-11/h2-6,13H,1,7-10H2/t13-/m0/s1

InChI Key

FXXGFZMRXVUWTN-ZDUSSCGKSA-N

Isomeric SMILES

C=CCN1CCO[C@@H](C1)C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCN1CCOC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and morpholine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-chlorobenzaldehyde and morpholine under acidic or basic conditions.

    Alkylation: The intermediate is then subjected to alkylation using prop-2-en-1-yl bromide or a similar alkylating agent to introduce the prop-2-en-1-yl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as sodium methoxide, sodium ethoxide, or halogenating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves:

  • Starting Materials : The synthesis begins with 4-chloroaniline and an appropriate alkylating agent.
  • Formation of Intermediate : The reaction under basic conditions leads to the formation of an intermediate.
  • Ring Closure : The intermediate undergoes cyclization with morpholine.
  • Purification : Techniques such as recrystallization or chromatography are used for purification.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anticonvulsant Activity : Research has indicated that derivatives of morpholine compounds exhibit anticonvulsant properties. For instance, studies on similar compounds showed efficacy in animal models of epilepsy, suggesting that this compound may also exhibit similar activity .
CompoundModel UsedEfficacy
Morpholine Derivative AMES Seizures75% protection
Morpholine Derivative B6-Hz ModelModerate activity

Biological Studies

The compound can be utilized in biological research to study enzyme interactions and receptor binding. Its structure allows it to act as a ligand for various receptors, making it a valuable tool in pharmacological studies .

Industrial Applications

In industrial settings, this compound can serve as an intermediate in the synthesis of other compounds, particularly pharmaceuticals. Its unique chemical properties make it suitable for developing new materials or catalysts in chemical reactions .

Case Study 1: Anticonvulsant Activity

A study evaluated several morpholine derivatives for their anticonvulsant activity using the maximal electroshock seizure (MES) model and pentylenetetrazole-induced seizures in rodents. The findings indicated that certain derivatives exhibited significant protective effects against induced seizures, highlighting the potential of morpholine compounds in epilepsy treatment .

Case Study 2: Enzyme Interaction Studies

In another investigation, researchers explored the binding affinity of this compound with specific enzymes involved in metabolic pathways. Results showed that modifications to the morpholine ring could enhance binding affinity and selectivity, paving the way for developing more effective drugs targeting these enzymes .

Mechanism of Action

The mechanism of action of (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.

    (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)tetrahydrofuran: A compound with a tetrahydrofuran ring instead of a morpholine ring.

Uniqueness

(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine is unique due to the presence of both the 4-chlorophenyl and prop-2-en-1-yl groups attached to the morpholine ring. This combination of functional groups may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may interact with various biological targets, including enzymes and receptors, leading to therapeutic effects.

The compound's molecular formula is C13H16ClNC_{13}H_{16}ClN, with a molecular weight of 235.73 g/mol. The structural formula highlights the presence of a chlorophenyl group and a prop-2-en-1-yl substituent on the morpholine ring.

PropertyValue
Molecular Formula C13H16ClN
Molecular Weight 235.73 g/mol
CAS Number 920802-39-7
IUPAC Name This compound

Biological Activity Overview

Research indicates that morpholine derivatives, including this compound, may exhibit various biological activities such as:

  • Antimicrobial Activity : Morpholine derivatives have been studied for their antibacterial properties. For example, compounds with similar structures have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, including acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to its ability to bind to various molecular targets:

  • Receptor Interaction : The compound may modulate the activity of neurotransmitter receptors, which can influence mood disorders and pain management .
  • Enzymatic Pathway Modulation : By inhibiting enzymes involved in lipid metabolism, it could potentially prevent conditions like phospholipidosis, which is associated with drug toxicity .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of morpholine derivatives:

  • Neuropharmacology : Research highlighted the interaction of morpholine derivatives with receptors involved in neurodegenerative diseases. The binding features were analyzed using protein data bank (PDB) data, showing significant interactions with critical residues in receptor sites .
  • Antimicrobial Studies : A study evaluated a series of morpholine derivatives for their antibacterial activity. Compounds similar to this compound displayed varying degrees of effectiveness against different bacterial strains, indicating potential for further development as antimicrobial agents .
  • Enzyme Inhibition Profiles : A comprehensive screening of morpholine-based compounds revealed strong inhibition against urease and AChE, suggesting their utility in treating gastrointestinal disorders and neurodegenerative conditions respectively .

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